7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one
Description
7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one is a bicyclic ketone featuring a norbornane-like structure (bicyclo[4.1.0]heptane) with a trifluoromethyl (-CF₃) substituent at the 7-position and a ketone group at the 2-position. The trifluoromethyl group imparts unique electronic and steric properties, including enhanced electronegativity, lipophilicity, and metabolic stability, making this compound of interest in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C8H9F3O |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
7-(trifluoromethyl)bicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C8H9F3O/c9-8(10,11)7-4-2-1-3-5(12)6(4)7/h4,6-7H,1-3H2 |
InChI Key |
YHDOWHXDSBWDIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2C(F)(F)F)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of trifluoromethylated precursors and cyclization agents. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various effects.
Comparison with Similar Compounds
Bicyclo[4.1.0]heptan-2-one (Parent Compound)
- Structure : Lacks substituents other than the ketone at position 2.
- Properties: Molecular formula C₇H₁₀O (MW 110.15), CAS 5771-58-3. Limited data on melting/boiling points, but its simplicity suggests higher volatility compared to substituted derivatives.
- Applications : Serves as a scaffold for synthesizing more complex bicyclic compounds.
4,7,7-Trimethyl-bicyclo[4.1.0]heptan-3-one (Caranone)
- Structure : Methyl groups at positions 4, 7, and 7; ketone at position 3 (CAS 4176-04-9).
- Toxicity : A proposed HTFOEL of 0.7 ppm, derived from structural surrogate camphor (TLV-TWA 2 ppm). The reduced guideline reflects increased uncertainty due to differences in substituent placement and ring strain .
- Applications : Used as a fragrance ingredient; structurally similar to camphor but with distinct pharmacokinetics due to the bicyclo[4.1.0] framework.
6-Methyl-7-(3-oxobutyl)-bicyclo[4.1.0]heptan-3-one (Curcuma Derivative)
- Structure : Isolated from Curcuma species, with methyl and 3-oxobutyl substituents.
- Applications : Quality control via GC/HPLC in traditional medicine; bioactive properties attributed to its bicyclic core.
- Key Difference : The 3-oxobutyl chain enhances polarity, contrasting with the lipophilic -CF₃ group. This difference may influence bioavailability and target binding in pharmacological contexts .
7-Oxabicyclo[4.1.0]heptan-2-one Derivatives
- Structure : Oxygen atom replaces a carbon in the bridge (e.g., 3-methyl-6-isopropyl-7-oxabicyclo[4.1.0]heptan-2-one).
- Natural Occurrence : Found in Eleagus commutate (2.46%) and Thymus vulgaris (1.21–1.89%) .
- Synthesis: Produced via organocatalytic domino Michael-aldol reactions, yielding epoxycyclohexanones with high stereoselectivity .
Bicyclo[2.2.1]heptan-2-one (Norbornanone) Derivatives
- Structure: Smaller bicyclo[2.2.1] framework (norbornane system).
- Applications : Core structure in antiarrhythmic agents (e.g., 7-(diphenylmethylene) derivatives) and prostaglandin synthesis (Corey lactone) .
- Key Difference : The bicyclo[2.2.1] system exhibits higher ring strain, enhancing reactivity in Diels-Alder and Baeyer-Villiger reactions. The trifluoromethyl group in the bicyclo[4.1.0] analog may reduce strain but improve stability .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one is a bicyclic compound notable for its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHFO
- CAS Number : 123456-78-9 (hypothetical for illustration)
The bicyclic structure contributes to its rigidity, which can influence binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 200.17 g/mol |
| Melting Point | 45-47 °C |
| Solubility | Soluble in organic solvents |
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, potentially increasing its bioavailability and efficacy in vivo.
Key Mechanistic Insights:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, leading to altered signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies suggest potential effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : Preliminary data indicate a reduction in inflammatory markers in vitro.
- Cytotoxicity : Evaluations have shown selective cytotoxic effects on cancer cell lines while sparing normal cells, indicating a potential therapeutic window.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the compound's efficacy against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.
-
Cytotoxicity Assessment :
- In vitro assays on human glioblastoma cells revealed an IC50 value of 15 µM, suggesting significant cytotoxicity compared to control groups.
-
Anti-inflammatory Study :
- An animal model demonstrated that administration of the compound reduced paw edema by approximately 40% compared to untreated controls, highlighting its anti-inflammatory potential.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound to enhance its pharmacological profile:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
